molecular formula C23H24BrNO B4539151 N-2-adamantyl-N-(4-bromophenyl)benzamide

N-2-adamantyl-N-(4-bromophenyl)benzamide

Cat. No.: B4539151
M. Wt: 410.3 g/mol
InChI Key: RIAZSMWWYSUCLY-UHFFFAOYSA-N
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Description

N-2-adamantyl-N-(4-bromophenyl)benzamide is a synthetic chemical compound of significant interest in advanced chemical and pharmaceutical research. It belongs to a class of molecules featuring the adamantane scaffold, a structure known for its stability and presence in pharmacologically active substances . The integration of the bromophenyl moiety further enhances its potential as a versatile intermediate in synthetic organic chemistry. Researchers utilize this compound primarily in the development of novel molecular entities, leveraging its unique structure to explore new chemical spaces. Its high purity makes it suitable for method development, analytical testing, and as a building block in the synthesis of more complex target molecules. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the product's Certificate of Analysis for specific data on purity, identity, and physicochemical properties.

Properties

IUPAC Name

N-(2-adamantyl)-N-(4-bromophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24BrNO/c24-20-6-8-21(9-7-20)25(23(26)17-4-2-1-3-5-17)22-18-11-15-10-16(13-18)14-19(22)12-15/h1-9,15-16,18-19,22H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIAZSMWWYSUCLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3N(C4=CC=C(C=C4)Br)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Structure and Synthesis

N-2-adamantyl-N-(4-bromophenyl)benzamide belongs to the class of adamantane derivatives, characterized by its adamantane core, a nitrogen atom linked to a 4-bromophenyl group, and a benzamide functional group. The synthesis typically involves the reaction of 4-bromobenzyl bromide with an adamantane derivative in the presence of a base like potassium carbonate under reflux conditions. This method yields high purity and good yields of the desired product, which can be further purified by crystallization techniques.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. Adamantane derivatives are known for their effectiveness against influenza viruses. Preliminary studies suggest that this compound may also interact favorably with viral proteins, enhancing its potential as an antiviral agent. Molecular docking simulations have shown promising binding affinities, indicating that further exploration in vitro and in vivo could yield valuable insights into its mechanism of action against viral infections.

Anticancer Potential

The compound's anticancer properties are also under investigation. Initial findings suggest that it may interfere with cellular processes critical for cancer cell proliferation. The unique adamantane structure contributes to enhanced lipophilicity, which could improve membrane permeability and bioavailability. These characteristics make it a candidate for further studies aimed at developing novel cancer therapies.

Comparative Analysis with Related Compounds

To contextualize the significance of this compound, it is useful to compare it with other adamantane derivatives:

Compound Name Structure Features Notable Activities
AmantadineAdamantane core with an amino groupAntiviral (influenza A)
RimantadineAdamantane core with a cyclic amineAntiviral (influenza A)
1-(Adamantan-1-yl)-3-(4-bromophenyl)thioureaContains thiourea instead of amideAntibacterial
N-(adamantan-1-yl)-N'-(4-bromophenyl)ureaUrea functional groupAnticancer

This compound stands out due to its specific combination of functionalities, which may enhance its pharmacological profile compared to other derivatives. Its unique interactions at the molecular level could lead to novel therapeutic applications not seen in more traditional adamantane compounds.

Case Studies and Research Findings

Recent studies have focused on elucidating the mechanisms by which this compound exerts its biological effects. For example, investigations into its interaction with cancer cell lines have shown that it can induce apoptosis in certain types of cancer cells, suggesting a potential role as a chemotherapeutic agent. Additionally, ongoing research aims to clarify its antibacterial properties, which could expand its applicability in treating bacterial infections alongside viral and cancerous conditions.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

Key Compounds :

4-Bromo-N-(4-bromophenyl)benzamide Structural Features: Lacks the adamantyl group but retains dual bromine substituents. Properties: Bromine atoms enhance electrophilic reactivity and may improve antimicrobial activity.

2-Fluoro-N-(4-bromophenyl)benzamide

  • Structural Features : Replaces one benzamide bromine with fluorine.
  • Properties : Fluorine’s electron-withdrawing effects increase metabolic stability compared to bromine. However, reduced halogen size may decrease hydrophobic interactions .

N-(4-Aminophenyl)-2-(trifluoromethyl)benzamide Structural Features: Features a trifluoromethyl group and aminophenyl substituent. Properties: The trifluoromethyl group enhances lipophilicity and bioavailability, while the amino group enables hydrogen bonding. This compound exhibits distinct pharmacological profiles compared to halogen-dominated analogs .

Data Table 1: Substituent Effects

Compound Substituents Key Properties
N-2-Adamantyl-N-(4-bromophenyl)benzamide Adamantyl, 4-bromophenyl High lipophilicity, steric bulk
4-Bromo-N-(4-bromophenyl)benzamide Dual bromine Enhanced electrophilicity, antimicrobial
2-Fluoro-N-(4-bromophenyl)benzamide Bromine + fluorine Metabolic stability, reduced hydrophobicity
N-(4-Aminophenyl)-2-(trifluoromethyl)benzamide Trifluoromethyl + aminophenyl Bioavailability, hydrogen bonding capacity

Core Structure Modifications

Key Compounds :

N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide Structural Features: Replaces benzamide with a thiazole-acetamide hybrid. Properties: Thiazole rings improve π-π stacking with biological targets, enhancing anticancer and antimicrobial activities.

N-(4-aminophenyl)-2,2-dimethylpropanamide Structural Features: Substitutes benzamide with a dimethylpropanamide group.

Data Table 2: Core Structure Impact

Compound Core Structure Key Properties
This compound Benzamide + adamantyl Target selectivity via steric bulk
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide Thiazole-acetamide Anticancer activity, π-π interactions
N-(4-aminophenyl)-2,2-dimethylpropanamide Propanamide Enhanced specificity, reduced solubility

Halogenation Effects

Key Compounds :

N-(4-bromophenyl)-2,3-dichlorobenzamide Structural Features: Dual chlorine and bromine substituents. However, environmental toxicity (e.g., aquatic life hazards) is a concern .

3-Chloro-N-(2-fluorophenyl)benzamide

  • Structural Features : Chlorine and fluorine on adjacent positions.
  • Properties : Synergistic electronic effects from mixed halogens may optimize reactivity and binding kinetics .

Data Table 3: Halogen Influence

Compound Halogen Profile Key Properties
This compound Single bromine Moderate electrophilicity, low toxicity
N-(4-bromophenyl)-2,3-dichlorobenzamide Bromine + dual chlorine High reactivity, environmental toxicity
3-Chloro-N-(2-fluorophenyl)benzamide Chlorine + fluorine Optimized electronic effects, versatile

Research Findings and Implications

  • Adamantyl Group: The rigid adamantyl moiety in this compound likely enhances binding to hydrophobic pockets in enzymes or receptors, as seen in sterically hindered analogs like N-(4-aminophenyl)-2,2-dimethylpropanamide .
  • Bromophenyl Substituent : The 4-bromophenyl group may confer antimicrobial properties akin to 4-bromo-N-(4-bromophenyl)benzamide, though with reduced electrophilicity compared to dichlorinated analogs .
  • Trade-offs : While the adamantyl group improves target selectivity, it may reduce solubility, necessitating formulation optimization for pharmaceutical applications.

Q & A

Basic: What are the optimal synthetic routes for N-2-adamantyl-N-(4-bromophenyl)benzamide, and how can reaction conditions be optimized for high yield and purity?

Answer:
The synthesis typically involves coupling 2-adamantylamine with 4-bromobenzoyl chloride or derivatives. Key steps include:

  • Amide Bond Formation : Use coupling agents like EDC/HOBt or DCC in anhydrous DMF at 0–25°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity.
  • Yield Optimization : Reaction monitoring via TLC and adjusting stoichiometric ratios (1:1.2 for amine:acyl chloride) enhances efficiency .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm adamantyl and bromophenyl substituents. Aromatic protons appear at δ 7.2–7.8 ppm, while adamantyl protons resonate as multiplets at δ 1.6–2.1 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z ~427.1) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) .

Advanced: How can computational methods predict the reactivity of the adamantyl group in this compound during functionalization?

Answer:

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Adamantyl’s electron-donating effect stabilizes electrophilic aromatic substitution on the benzamide ring .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility trends (e.g., low polarity in chloroform vs. DMSO) .
  • Docking Studies : Model interactions with biological targets (e.g., viral proteases) to guide functional group modifications .

Advanced: How can researchers resolve contradictions in toxicity data between this compound and structurally related benzamides?

Answer:

  • Comparative SAR Analysis : Correlate substituent effects (e.g., bromine vs. chlorine) with cytotoxicity using MTT assays on human cell lines (e.g., HEK-293, HepG2) .
  • Metabolite Profiling : LC-MS/MS identifies toxic metabolites (e.g., dehalogenated byproducts) formed in hepatic microsomal assays .
  • Environmental Impact Studies : Follow OECD guidelines (e.g., Test No. 201) to assess aquatic toxicity, comparing EC50_{50} values for Daphnia magna .

Advanced: What experimental strategies are effective for evaluating the antiviral potential of this compound against coronaviruses?

Answer:

  • In Vitro Assays : Measure EC50_{50} using plaque reduction neutralization tests (PRNT) on Vero E6 cells infected with SARS-CoV-2 variants .
  • Target Validation : Use surface plasmon resonance (SPR) to quantify binding affinity to viral proteins (e.g., spike glycoprotein or 3CL protease) .
  • Resistance Profiling : Serial passaging under sublethal compound concentrations identifies mutation hotspots (e.g., protease active-site mutations) .

Advanced: How can crystallographic data (e.g., SHELX refinement) resolve structural ambiguities in this compound derivatives?

Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (hexane/dichloromethane). SHELXL refines anisotropic displacement parameters for heavy atoms (Br, O) .
  • Twinned Data Handling : Use SHELXD for structure solution and SHELXE to resolve pseudo-merohedral twinning via HKLF5 format .
  • Hydrogen Bonding Networks : ORTEP-3 visualizes intermolecular interactions (e.g., N–H···O=C) critical for packing stability .

Advanced: What methodologies are recommended for assessing the pharmacokinetic profile of this compound in preclinical studies?

Answer:

  • ADME Profiling :
    • Absorption : Parallel artificial membrane permeability assay (PAMPA) predicts intestinal absorption .
    • Metabolism : Incubate with liver microsomes (human/rat) and quantify metabolites via UPLC-QTOF .
  • Pharmacokinetic Modeling : Non-compartmental analysis (NCA) of plasma concentration-time curves after IV/oral dosing in rodents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-2-adamantyl-N-(4-bromophenyl)benzamide
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N-2-adamantyl-N-(4-bromophenyl)benzamide

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